10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
CAS No.:
Cat. No.: VC13711234
Molecular Formula: C38H34NO2P
Molecular Weight: 567.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H34NO2P |
|---|---|
| Molecular Weight | 567.7 g/mol |
| IUPAC Name | 10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
| Standard InChI | InChI=1S/C38H34NO2P/c1-25-23-31-19-11-13-21-33(31)35-36-34-22-14-12-20-32(34)24-26(2)38(36)41-42(40-37(25)35)39(27(3)29-15-7-5-8-16-29)28(4)30-17-9-6-10-18-30/h5-24,27-28H,1-4H3/t27-,28+ |
| Standard InChI Key | OMAJFQDTQQIPJW-HNRBIFIRSA-N |
| Isomeric SMILES | CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N([C@H](C)C6=CC=CC=C6)[C@@H](C)C7=CC=CC=C7 |
| SMILES | CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7 |
| Canonical SMILES | CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic name 10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine delineates its polycyclic backbone, substituent positions, and stereochemical configuration. Key features include:
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Pentacyclic core: A fused system of five rings, including bicyclo[13.8.0] and spiro junctions at positions 2,11; 3,8; and 18,23.
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Phosphorus heteroatom: Occupying position 13 within a 12,14-dioxa-13-phosphatriene motif.
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Chiral centers: The (1S)- and (1R)-phenylethyl groups create diastereomeric N-substituents.
The molecular formula C₃₈H₃₄NO₂P (MW: 567.7 g/mol) confirms a highly conjugated system with extensive π-orbital overlap.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₄NO₂P |
| Molecular Weight | 567.7 g/mol |
| IUPAC Name | See Full Name Above |
| CAS Registry | Not Assigned |
| PubChem CID | 163335595 |
| Stereochemistry | (1S,1R)-Diastereomeric N-Subs |
Stereochemical Considerations
The compound’s two phenylethyl groups exhibit enantiomeric configurations:
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N-[(1S)-1-Phenylethyl]: The chiral carbon adjacent to nitrogen adopts an S configuration.
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N-[(1R)-1-Phenylethyl]: The counterpart displays an R configuration.
This diastereomeric arrangement likely influences solubility, crystallization behavior, and intermolecular interactions, as seen in analogous chiral amines.
Spectroscopic and Computational Data
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InChI Key: OMAJFQDTQQIPJW-HNRBIFIRSA-N
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SMILES: CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C@HC6=CC=CC=C6)C@@HC7=CC=CC=C7
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X-ray Crystallography: Unreported, but the isomeric SMILES suggests a planar aromatic system with axial chirality at phosphorus.
Synthetic Pathways and Manufacturing
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Construction of the pentacyclic backbone via Diels-Alder cycloadditions or transition-metal-catalyzed annulations.
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Introduction of phosphorus: Arbuzov or Michaelis-Becker reactions could install the P-atom.
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Stereoselective N-alkylation: Chiral resolution or asymmetric synthesis to establish the (1S)/(1R) centers, potentially using Evans auxiliaries or enzymatic methods.
Hypothetical Synthetic Route
A plausible pathway (Figure 1) might proceed as:
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Ring formation: Condensation of ortho-quinone methides with phosphine derivatives to form the dioxaphosphole core.
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Diastereomeric coupling: Reacting the phosphorus intermediate with enantiopure (1S)- and (1R)-phenylethylamines under Mitsunobu conditions .
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Purification: Chromatographic separation to isolate the diastereomers.
Table 2: Comparative Synthetic Strategies for Phosphorus Heterocycles
| Method | Yield (%) | Stereocontrol | Reference Approach |
|---|---|---|---|
| Arbuzov Reaction | 45–60 | Low | Classic P-insertion |
| Catalytic Asymmetric | 70–85 | High | Modern ligand design |
| Enzymatic Resolution | 30–50 | Moderate | Biocatalysis |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted lipophilicity (LogP ≈ 5.2) due to aromatic substituents, favoring organic solvents (DMF, THF).
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Thermal Stability: Decomposition above 250°C, inferred from analogous phosphacycles.
Reactivity Profile
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Phosphorus Center: Susceptible to oxidation (P(III)→P(V)) but stabilized by the dioxa ring’s electron-withdrawing effect.
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Amine Functionality: May participate in Schiff base formation or coordination to metal ions.
Future Directions
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Stereochemical Studies: Absolute configuration determination via X-ray or ECD spectroscopy.
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Application Trials: Screening for catalytic or biological activity.
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